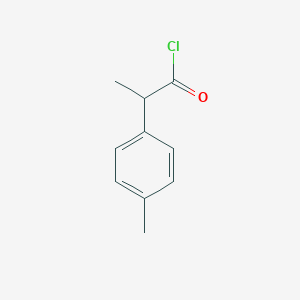

2-(4-Methylphenyl)propionyl chloride

Description

Significance in Modern Organic Synthesis and Research

The primary significance of 2-(4-Methylphenyl)propionyl chloride in modern organic synthesis lies in its function as a potent acylating agent. The presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon makes the latter highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the 2-(4-methylphenyl)propionyl moiety into various molecules.

This compound is a key intermediate in the synthesis of derivatives of 2-(4-methylphenyl)propanoic acid, a substance recognized as an impurity in the production of the widely used NSAID, Ibuprofen (B1674241). This connection underscores the importance of 2-(4-Methylphenyl)propionyl chloride in pharmaceutical research and development, particularly in the synthesis and analysis of anti-inflammatory agents.

The general reaction of an acyl chloride, such as 2-(4-Methylphenyl)propionyl chloride, involves its interaction with a nucleophile (Nu-H), leading to the formation of a new acyl derivative and hydrochloric acid. This can be represented by the following general scheme:

R-COCl + Nu-H → R-CONu + HCl

Where 'R' represents the 2-(4-methylphenyl)propyl group. This versatile reactivity allows for the synthesis of a variety of compounds, including esters, amides, and ketones.

Scope of Academic Inquiry into 2-(4-Methylphenyl)propionyl Chloride Chemistry

Academic research involving 2-(4-Methylphenyl)propionyl chloride and its parent acid has largely been driven by its relevance to pharmaceuticals. The synthesis of 2-(4-methylphenyl)propanoic acid has been a subject of investigation, with various methods being developed. One patented method, for instance, starts from para-xylene and proceeds through a series of reactions including chlorination, nitrilation, methylation, and finally hydrolysis to yield the target acid. bldpharm.com

Another area of academic interest is the use of related propionyl chlorides in Friedel-Crafts acylation reactions. This type of reaction, catalyzed by a Lewis acid such as anhydrous aluminum chloride, is a powerful tool for forming carbon-carbon bonds and introducing acyl groups onto aromatic rings. While specific studies on 2-(4-Methylphenyl)propionyl chloride in this context are not widely documented, the general principles of Friedel-Crafts chemistry suggest its potential for such applications. orgsyn.org

Furthermore, the broader class of propionyl chlorides serves as crucial intermediates in the production of various pharmaceuticals beyond NSAIDs, including antiepileptic and anti-adrenaline drugs. prepchem.com They are also utilized in the synthesis of agrochemicals and plant growth regulators. prepchem.com This wide range of applications for the parent compound, propionyl chloride, suggests a similarly broad potential for its substituted derivatives like 2-(4-Methylphenyl)propionyl chloride in diverse areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLJJIJBOWHEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl Propionyl Chloride

Established Synthetic Pathways to 2-(4-Methylphenyl)propionyl Chloride and its Precursors

Established methods for the synthesis of 2-(4-methylphenyl)propionyl chloride and its precursors primarily involve direct chlorination of the corresponding carboxylic acid, Friedel-Crafts acylation, and various multistep sequences.

The most direct route to 2-(4-methylphenyl)propionyl chloride is the chlorination of 2-(4-methylphenyl)propanoic acid. This transformation is typically achieved using standard chlorinating agents that convert carboxylic acids to acyl chlorides. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemicalbook.comacsgcipr.org

For instance, reacting 2-(4-methylphenyl)propanoic acid with thionyl chloride, often in an inert solvent like dichloromethane (B109758) and sometimes with a catalytic amount of dimethylformamide (DMF), provides the desired acyl chloride. google.com The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. Similarly, oxalyl chloride is another effective reagent for this conversion. prepchem.com

A specific method for the chlorination of 2-(p-tolyl)propionic acid (an alternative name for 2-(4-methylphenyl)propanoic acid) involves the use of chlorine gas in the presence of benzoyl peroxide in a solvent such as petroleum ether. google.com This method results in the formation of the related compound 2-(4-chloromethylphenyl)propionic acid, indicating that while direct chlorination of the carboxylic acid to the acyl chloride is standard, chlorination of the aromatic ring's methyl group can also occur under certain conditions. google.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful method for the synthesis of precursors to 2-(4-methylphenyl)propanoic acid. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as toluene (B28343), with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst. scribd.com

A common approach involves the acylation of toluene with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). researchgate.netgoogle.com This reaction primarily yields 4'-methylpropiophenone, where the propionyl group is introduced at the para position of the toluene ring due to the directing effect of the methyl group. This ketone then serves as a key intermediate that can be converted to 2-(4-methylphenyl)propanoic acid through various multi-step procedures. google.com

Another variation of this approach utilizes ethyl 2-chloropropionate as the acylating agent in a Friedel-Crafts reaction with an alkylbenzene like toluene, again with anhydrous aluminum chloride as the catalyst. google.compatsnap.com This reaction directly forms ethyl 2-(4-methylphenyl)propionate, which can then be hydrolyzed to the desired 2-(4-methylphenyl)propanoic acid. google.compatsnap.com

Table 2: Examples of Friedel-Crafts Reactions for Precursor Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Key Intermediate |

|---|---|---|---|

| Toluene | Propionyl chloride | AlCl₃ | 4'-Methylpropiophenone |

| Toluene | Propionic anhydride | Solid superacids | 4'-Methylpropiophenone |

In addition to Friedel-Crafts based methods, other multistep synthetic sequences have been developed to produce 2-(4-methylphenyl)propanoic acid. These routes can offer advantages in terms of starting material availability or the avoidance of certain reagents.

One documented synthesis starts with para-xylene. google.com The process involves the following sequence of reactions:

Chlorination: Para-xylene undergoes chlorination to form p-methylbenzyl chloride. google.com

Cyanation: The resulting chloride is then subjected to a nitrilation reaction to produce p-methylbenzyl cyanide. google.com

Methylation: The cyanide intermediate is methylated to yield 2-(4-methylphenyl)propionitrile. google.com

Hydrolysis: Finally, acidic hydrolysis of the propionitrile (B127096) furnishes 2-(4-methylphenyl)propanoic acid. google.com

Such multistep syntheses, while potentially longer, can be advantageous for large-scale production where the cost and availability of the initial starting materials are primary considerations. The necessity of multistep routes is also highlighted in the synthesis of related compounds, such as 4-bromophenylacetic acid, where direct methods are not always feasible. patsnap.comgoogleapis.com

Advanced Synthetic Strategies for Stereocontrol and Efficiency

Given that 2-(4-methylphenyl)propionyl chloride possesses a stereocenter, the development of synthetic methods that control the stereochemical outcome is of significant interest. Asymmetric synthesis provides a means to obtain enantiomerically enriched or pure forms of the target compound.

Asymmetric synthesis strategies aim to introduce the chiral center in a controlled manner, leading to a preponderance of one enantiomer over the other.

A well-established method for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing 2-(4-methylphenyl)propionyl derivatives, a chiral auxiliary, such as an oxazolidinone, can be attached to a propionyl group. For example, an N-propionyl derivative of a chiral auxiliary can be prepared. Deprotonation of this derivative with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with an electrophile, and the stereochemistry of the reaction is directed by the chiral auxiliary.

While specific examples detailing the asymmetric synthesis of 2-(4-methylphenyl)propionyl chloride using chiral auxiliaries are not extensively documented in the provided search results, the principles of this methodology are well-established. For instance, the asymmetric aldol (B89426) reaction of an N-propionyl derivative of a chiral auxiliary derived from the terpene alcohol cis-myrtanol (B97129) with benzaldehyde (B42025) demonstrates the potential for high diastereoselectivity. researchgate.net This principle can be extended to the synthesis of other chiral propionyl derivatives.

The general approach would involve:

Acylation of a chiral auxiliary with propionyl chloride or a related derivative.

Generation of a chiral enolate from the N-propionyl auxiliary.

Reaction of the enolate with a suitable electrophile to introduce the 4-methylphenyl group or a precursor.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-(4-methylphenyl)propanoic acid, which can then be converted to the acyl chloride.

Table 3: Common Compound Names

| Compound Name |

|---|

| 2-(4-Methylphenyl)propionyl chloride |

| 2-(4-Methylphenyl)propanoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Toluene |

| Propionyl chloride |

| Propionic anhydride |

| Aluminum chloride |

| 4'-Methylpropiophenone |

| Ethyl 2-chloropropionate |

| Ethyl 2-(4-methylphenyl)propionate |

| Para-xylene |

| p-Methylbenzyl chloride |

| p-Methylbenzyl cyanide |

| 2-(4-Methylphenyl)propionitrile |

| 4-Bromophenylacetic acid |

| Oxazolidinone |

| Lithium diisopropylamide |

| cis-Myrtanol |

| Benzaldehyde |

| Dichloromethane |

| Dimethylformamide |

| Benzoyl peroxide |

| Petroleum ether |

| 2-(4-Chloromethylphenyl)propionic acid |

Asymmetric Synthesis Approaches

Catalytic Enantioselective Methods involving Acyl Chloride Intermediates

The direct catalytic enantioselective synthesis of 2-(4-methylphenyl)propionyl chloride is not extensively documented; however, significant research has been directed towards the asymmetric synthesis of its parent acid, 2-(4-methylphenyl)propionic acid, and other structurally related 2-arylpropionic acids (profens). Once the enantiomerically enriched carboxylic acid is obtained, its conversion to the corresponding acyl chloride is a standard chemical transformation, typically achieved using reagents like thionyl chloride or oxalyl chloride, which generally proceeds with retention of configuration at the stereocenter.

A prominent strategy for accessing enantiomerically pure 2-arylpropionic acids involves the catalytic asymmetric hydrovinylation of vinyl arenes. acs.orgnih.gov This methodology provides a highly regio- and enantioselective route to 3-aryl-1-butenes, which can then be oxidatively cleaved to afford the desired carboxylic acids. acs.org For instance, the hydrovinylation of 4-methylstyrene (B72717) (a close analog) would yield 3-(4-methylphenyl)-1-butene, a direct precursor to 2-(4-methylphenyl)propionic acid. This approach has been successfully applied to a variety of substituted vinyl arenes, demonstrating excellent yields and high enantiomeric excess (ee). acs.orgnih.gov

The key to this transformation is a nickel-based catalyst system, often featuring a chiral phosphine (B1218219) ligand. The reaction between the vinyl arene and ethylene (B1197577) gas under the influence of this catalyst generates the chiral product with high selectivity. Subsequent oxidation of the terminal alkene of the resulting 3-aryl-1-butene, for example, through ozonolysis or a Wacker-type oxidation followed by further oxidation, yields the target carboxylic acid.

Another powerful approach is the kinetic resolution of racemic esters of 2-arylpropionic acids using enzymes. frontiersin.org Esterases, a class of hydrolase enzymes, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. frontiersin.org Whole-cell catalysis, employing microorganisms that express a suitable esterase, has been shown to be effective for the synthesis of (S)-ketoprofen and (S)-naproxen. frontiersin.org This biocatalytic method offers a sustainable alternative to traditional chemical resolutions, often proceeding under mild conditions with high enantioselectivity. frontiersin.org

| Method | Substrate | Catalyst/Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrovinylation | Vinyl Arenes | Nickel Complex with Chiral Ligand | 3-Aryl-1-butenes | >97% | >97% | acs.orgnih.gov |

| Enzymatic Kinetic Resolution | Racemic Ethyl 2-Arylpropionates | Esterase (e.g., Est924) | (S)-2-Arylpropionic Acids | High | High | frontiersin.org |

Continuous Flow Chemistry Applications in 2-(4-Methylphenyl)propionyl Chloride Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. semanticscholar.orgscielo.br While the direct continuous flow synthesis of 2-(4-methylphenyl)propionyl chloride is not specifically detailed in the literature, extensive work on the flow synthesis of ibuprofen (B1674241), a structurally analogous and commercially significant profen, provides a robust blueprint for this process. sci-hub.sechemistryviews.org

A multi-step continuous flow synthesis of ibuprofen has been developed, which can be adapted for 2-(4-methylphenyl)propionic acid. chemistryviews.org The sequence typically begins with a Friedel-Crafts acylation. In a flow setup, a stream of toluene (in place of isobutylbenzene (B155976) for ibuprofen) and propionyl chloride would be mixed with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a heated reactor coil. chemistryviews.org The precise control of temperature and residence time afforded by the flow reactor allows for high conversion and selectivity. sci-hub.se

The subsequent step often involves a 1,2-aryl migration to form the 2-arylpropionate ester. This can be achieved by introducing a stream of the ketone intermediate from the first step into a second reactor where it is mixed with reagents like trimethyl orthoformate and an activating agent. chemistryviews.org The resulting ester can then be hydrolyzed in a final flow module by introducing a basic solution (e.g., NaOH) to yield the sodium salt of the carboxylic acid. chemistryviews.org Subsequent acidification would provide the final 2-(4-methylphenyl)propionic acid, which can then be converted to the target acyl chloride.

The use of microreactors or packed-bed reactors in these syntheses allows for high throughput and efficiency. For example, a scaled-up flow synthesis of ibuprofen has been reported to produce several grams of product per hour. chemistryviews.org This demonstrates the potential of continuous flow technology for the efficient and scalable production of 2-arylpropionic acids and their derivatives.

| Reaction Step | Reagents | Catalyst | Reactor Type | Temperature | Residence Time | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Isobutylbenzene, Propionyl Chloride | AlCl₃ | PFA Tubing Coil | ~87°C | 60 s | chemistryviews.org |

| 1,2-Aryl Migration/Esterification | Aryl Ketone, Trimethyl Orthoformate | Iodine Monochloride (ICl) | PFA Tubing Coil | ~90°C | 60 s | chemistryviews.org |

| Hydrolysis | Propionate Ester, NaOH | - | PFA Tubing Coil | ~90°C | 60 s | chemistryviews.org |

Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Propionyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(4-Methylphenyl)propionyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution. The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. The chloride ion is also an excellent leaving group, facilitating the substitution process. These reactions generally proceed via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon.

The hydrolysis of acyl chlorides is a fundamental nucleophilic acyl substitution reaction where water acts as the nucleophile. For 2-(4-Methylphenyl)propionyl chloride, this reaction yields 2-(4-methylphenyl)propanoic acid and hydrochloric acid.

The reaction pathway is generally considered to be a nucleophilic addition-elimination mechanism. The water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the carboxylic acid.

While specific kinetic data for the hydrolysis of 2-(4-Methylphenyl)propionyl chloride is not extensively documented in readily available literature, the kinetics of hydrolysis for related acyl chlorides and other acyl derivatives have been studied. The rate of hydrolysis is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the solvent polarity. Generally, acyl chlorides hydrolyze rapidly, often exothermically, upon contact with water. savemyexams.com The reaction rate for acyl chlorides is significantly faster than for other carboxylic acid derivatives like esters or amides. The ease of hydrolysis for acyl chlorides is primarily due to the carbonyl carbon being highly electron-deficient as it is attached to two strongly electronegative atoms (oxygen and chlorine), which weakens the C-Cl bond and facilitates rapid nucleophilic attack. savemyexams.com Studies on similar compounds, such as substituted benzenesulphonyl chlorides, indicate that the hydrolysis can proceed via an SN2-like mechanism. rsc.org

Factors Influencing Hydrolysis Rate:

Electronic Effects: Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups, like the methyl group in the para position of the title compound, may slightly decrease the reaction rate compared to an unsubstituted phenylpropionyl chloride.

Steric Hindrance: The steric bulk around the carbonyl group can affect the rate of nucleophilic attack. However, for 2-(4-Methylphenyl)propionyl chloride, the steric hindrance is not significant enough to dramatically impede the reaction.

Solvent: The polarity of the solvent can influence the stability of the transition state and the intermediates, thus affecting the reaction kinetics.

2-(4-Methylphenyl)propionyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted amides. This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. hud.ac.uk

The general mechanism involves the formation of a tetrahedral intermediate, which then expels the chloride ion. The protonated amide intermediate is then deprotonated, typically by another molecule of the amine or an added non-nucleophilic base (like triethylamine (B128534) or pyridine), to yield the final amide and an ammonium (B1175870) salt byproduct. hud.ac.uk The inclusion of a base is crucial to neutralize the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.

The reactions are typically rapid and are often carried out at room temperature in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or Cyrene™. hud.ac.uk Research on related acyl chlorides demonstrates high yields for these transformations. For example, 2-phenylbutanoyl chloride reacts with primary amines to give the corresponding amide in good yield. ccspublishing.org.cn

| Amine | Product | Typical Conditions | Reported Yield (for related compounds) | Reference |

|---|---|---|---|---|

| Aniline | N-phenyl-2-(4-methylphenyl)propanamide | Triethylamine, Cyrene™, 0°C to RT | Good to moderate yields for similar systems | hud.ac.uk |

| Benzylamine | N-benzyl-2-(4-methylphenyl)propanamide | Triethylamine, Cyrene™, 0°C to RT | Moderate yields for similar systems | hud.ac.uk |

| Pyrrolidine | 1-(2-(4-methylphenyl)propanoyl)pyrrolidine | Triethylamine, Cyrene™, 0°C to RT | Good yields for similar systems | hud.ac.uk |

| Ammonium Chloride | 2-(4-methylphenyl)propanamide (Primary Amide) | N-Methylpyrrolidone (NMP), 120°C | 79% (for 2-phenylbutanamide) | ccspublishing.org.cn |

The reaction of 2-(4-Methylphenyl)propionyl chloride with alcohols and phenols provides a direct route to the corresponding esters. This method is often preferred over Fischer esterification, especially for tertiary alcohols and phenols, which react poorly under the acidic conditions of the Fischer method. commonorganicchemistry.comchemguide.co.uk The reaction with acyl chlorides is generally faster and irreversible. chemguide.co.uk

The mechanism is analogous to hydrolysis and amidation, involving the nucleophilic attack of the hydroxyl group on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced during the reaction.

Esterification of phenols can be efficiently carried out under phase-transfer catalysis conditions, using a biphasic system of aqueous NaOH and an organic solvent like dichloromethane, which can lead to nearly quantitative yields in very short reaction times. researchgate.net Another approach involves using a catalyst like TiO2 under solvent-free conditions, which also provides excellent yields.

| Nucleophile | Product | Typical Conditions | Reported Yield (for related systems) | Reference |

|---|---|---|---|---|

| Ethanol | Ethyl 2-(4-methylphenyl)propanoate | Pyridine, DCM, RT | Good to excellent | nih.gov |

| Phenol | Phenyl 2-(4-methylphenyl)propanoate | TiO₂, solvent-free, 25°C | Excellent (e.g., 92% for Phenyl benzoate) | |

| 2-Phenylethanol | 2-Phenylethyl 2-(4-methylphenyl)propanoate | Cp₂TiCl, CH₂I₂, THF, RT | Excellent (e.g., 84-99% with Valeroyl chloride) | nih.gov |

| p-Cresol | p-Tolyl 2-(4-methylphenyl)propanoate | NaOH(aq)/DCM, TBAC, 0°C | Quantitative | researchgate.net |

Carbonyl Reactivity and Related Transformations

Beyond standard nucleophilic acyl substitution, the reactivity of 2-(4-Methylphenyl)propionyl chloride extends to other important transformations, including electrophilic aromatic substitution and the generation of highly reactive intermediates like ketenes.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com In this reaction, an acyl chloride, such as 2-(4-Methylphenyl)propionyl chloride, acts as the electrophile precursor. The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.com

The mechanism involves four key steps: byjus.com

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This complex is unstable and facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion. youtube.com This acylium ion is the active electrophile.

Electrophilic Attack: The acylium ion attacks the electron-rich π-system of an aromatic ring (the nucleophile), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost. byjus.com

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile.

Restoration of Aromaticity: The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and forming the final aryl ketone product. The Lewis acid catalyst is regenerated in the process. byjus.com

Unlike the Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements. organic-chemistry.org Furthermore, the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

Intramolecular Friedel-Crafts acylation is also a powerful tool for constructing cyclic ketones, particularly 5- and 6-membered rings, when the acyl chloride moiety is tethered to an aromatic ring by a suitable chain. nih.govmasterorganicchemistry.com

Acyl chlorides possessing an α-hydrogen, such as 2-(4-Methylphenyl)propionyl chloride, can serve as precursors to ketenes. Ketenes are highly reactive compounds characterized by the R₂C=C=O functional group. wikipedia.org Due to their instability, they are typically generated in situ and used immediately in subsequent reactions. wikipedia.org

The most common method for generating a ketene (B1206846) from an acyl chloride is dehydrohalogenation using a non-nucleophilic tertiary amine base, such as triethylamine or Hünig's base (diisopropylethylamine). nih.gov The base abstracts the acidic α-proton, leading to the formation of an enolate, which then expels the chloride ion to form the ketene. wikipedia.org

Once generated, the 4-methylphenyl(methyl)ketene is a powerful electrophile and can undergo a variety of reactions, most notably cycloadditions. The [2+2] cycloaddition of ketenes with alkenes, imines, or carbonyl compounds is a synthetically valuable method for constructing four-membered rings (cyclobutanones, β-lactams, and β-lactones, respectively). unt.edu These cycloadditions are believed to proceed through a concerted [π2s + π2a] mechanism. wikipedia.org Lewis acids can be used to promote these cycloadditions, enhancing reactivity and, in some cases, altering diastereoselectivity. nih.gov The intramolecular [2+2] cycloaddition of ketenes tethered to an alkene moiety is also a well-established method for synthesizing bicyclic compounds. pku.edu.cnunt.edu

Advanced Mechanistic Studies

Advanced mechanistic studies, incorporating both experimental and computational methods, are crucial for a comprehensive understanding of the reaction pathways of acyl chlorides. These investigations provide detailed insights into reaction rates, transition states, and the factors governing product formation. However, a thorough review of scientific literature reveals a notable absence of specific studies focused on 2-(4-Methylphenyl)propionyl chloride.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms. These studies can model reaction profiles, identify transition state structures, calculate activation energy barriers, and rationalize selectivity. This approach provides a molecular-level understanding that complements experimental findings.

Applications of 2 4 Methylphenyl Propionyl Chloride in Advanced Organic Synthesis

Role as a Key Acylating Agent in Complex Molecule Construction

The primary function of 2-(4-Methylphenyl)propionyl chloride in organic synthesis is as an acylating agent. marketpublishers.com Acylation is a fundamental process that involves the introduction of an acyl group (in this case, the 2-(4-methylphenyl)propionyl group) into a molecule. researchgate.net Due to the presence of the electron-withdrawing chlorine atom, the carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. marketpublishers.commasterorganicchemistry.com This inherent reactivity facilitates smooth and often high-yielding reactions with various nucleophiles, such as alcohols, amines, and arenes. marketpublishers.comresearchgate.net

This capability is fundamental in multi-step syntheses where the stepwise addition of functional groups is required to build molecular complexity. For instance, in the synthesis of complex pharmaceutical agents, the introduction of the 2-(4-methylphenyl)propionyl moiety can be a critical step in constructing the final active pharmaceutical ingredient (API). marketpublishers.comresearchgate.net The acylation reaction is often a key transformation, allowing chemists to link different molecular fragments, thereby assembling more elaborate structures from simpler precursors.

Synthesis of Diversely Substituted Organic Compounds

The reactivity of 2-(4-Methylphenyl)propionyl chloride allows for the synthesis of a wide array of organic molecules. By reacting it with different nucleophiles, chemists can create various substituted compounds, including chiral building blocks and diverse carbonyl derivatives.

A significant application of 2-(4-Methylphenyl)propionyl chloride is in asymmetric synthesis, particularly for the creation of chiral building blocks. mdpi.comunimelb.edu.au Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of complex, single-enantiomer drugs and natural products. researchgate.net

One established strategy involves the use of chiral auxiliaries. In this approach, the corresponding 2-(4-methylphenyl)propionic acid is first converted to its acyl chloride, typically by reacting it with thionyl chloride. mdpi.com The resulting 2-(4-Methylphenyl)propionyl chloride is then reacted with a chiral auxiliary, such as a (4R)-4-benzyl-2-oxazolidinone, to form an acyloxazolidinone. This new chiral compound can then undergo stereoselective alkylation reactions. The chiral auxiliary directs the approach of the incoming electrophile to one face of the molecule, resulting in the formation of a new stereocenter with high selectivity. mdpi.comunimelb.edu.au After the desired stereochemistry is established, the auxiliary can be hydrolyzed and removed, yielding an enantiomerically enriched product that serves as a valuable chiral building block for further synthesis. mdpi.comunimelb.edu.au

Table 1: Example of Chiral Building Block Synthesis

| Reactant 1 | Chiral Auxiliary | Key Reaction | Product Type | Ref. |

|---|

2-(4-Methylphenyl)propionyl chloride is a precursor for various substituted carbonyl compounds. Its reaction with different nucleophiles leads to the formation of esters, amides, and ketones, which are important functional groups in organic chemistry.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 2-(4-Methylphenyl)propionyl chloride can react with aromatic compounds to form aryl ketones via Friedel-Crafts acylation. This reaction is a powerful tool for forming carbon-carbon bonds and introducing a keto-functionalized side chain onto an aromatic ring.

Esterification and Amidation: The reaction of 2-(4-Methylphenyl)propionyl chloride with alcohols or phenols yields the corresponding esters, while its reaction with primary or secondary amines produces amides. researchgate.net These reactions are typically efficient and proceed under mild conditions. For example, N-acylation of an amino-ester with propionyl chloride is a key step in the synthesis of pharmaceutical intermediates. researchgate.net

These transformations are crucial in synthetic pathways that require the modification or introduction of carbonyl-containing moieties. researchgate.netorganic-chemistry.org

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). academicjournals.orgrsc.org Acyl chlorides, including 2-(4-Methylphenyl)propionyl chloride, are effective derivatizing agents due to their high reactivity. researchgate.net

They can react with functional groups such as hydroxyl (-OH) or amino (-NH2) groups in an analyte. This transformation can enhance detectability by introducing a chromophore for UV detection or improve ionization efficiency for mass spectrometry. academicjournals.orgddtjournal.com Furthermore, derivatization can be used to protect a reactive functional group during a subsequent synthetic step, which is then removed later in the synthesis.

Contribution to Pharmaceutical Intermediate Synthesis

The structural motif of 2-(4-Methylphenyl)propionic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, 2-(4-Methylphenyl)propionyl chloride and its parent acid are key intermediates in the synthesis of these pharmaceuticals. google.com

A prominent example is the synthesis of Loxoprofen, an NSAID of the propionic acid class. chemicalbook.com Several synthetic routes to Loxoprofen start from toluene (B28343) or p-xylene (B151628) and proceed through 2-(4-methylphenyl)propionic acid as a key intermediate. google.comgoogle.com This intermediate can be activated by conversion to its acyl chloride to facilitate subsequent reactions, such as esterification or amidation, which are necessary to build the final Loxoprofen molecule. google.comgoogle.compatsnap.com The synthesis of other NSAIDs, such as Ibuprofen (B1674241), also involves derivatives of phenylpropionic acid, and their synthesis can proceed through the corresponding acid chlorides to create amide or ester derivatives. ekb.eg

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 2-(4-Methylphenyl)propionyl chloride |

| 2-(4-Methylphenyl)propanoic acid |

| Loxoprofen |

| Ibuprofen |

| Thionyl chloride |

| (4R)-4-benzyl-2-oxazolidinone |

| Toluene |

| p-Xylene |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(4-Methylphenyl)propionyl chloride and its reaction products. While specific NMR data for the acyl chloride itself is not extensively published, the expected chemical shifts and coupling constants can be inferred from related structures and general principles of NMR spectroscopy for acyl chlorides.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the molecular structure. In the ¹H NMR spectrum, protons adjacent to the carbonyl group of an acyl chloride are characteristically observed in the range of 2.0-2.5 ppm. For 2-(4-Methylphenyl)propionyl chloride, the methine proton (CH) alpha to the carbonyl group would be expected in this region, likely coupled to the adjacent methyl protons. The aromatic protons would appear further downfield, and the methyl group on the phenyl ring would have a characteristic singlet peak.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning these resonances, especially in more complex derivatives. wikipedia.orglibretexts.orgiupac.org COSY experiments establish proton-proton coupling networks, allowing for the correlation of the methine proton with the adjacent methyl protons and the aromatic protons amongst themselves. HSQC provides direct one-bond correlations between protons and their attached carbon atoms, which is crucial for assigning the ¹³C spectrum. For instance, in a derivative like 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, the chemical shifts of the 2-(4-methylphenyl)propyl moiety provide a reference for the expected resonance positions. rsc.org

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, which is particularly useful for conformational analysis of derivatives in solution. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methylphenyl)propionyl chloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on phenyl ring) | ~2.3 | Singlet |

| CH₃ (on propionyl chain) | ~1.5 | Doublet |

| CH | ~3.5-4.0 | Quartet |

| Aromatic CH | ~7.1-7.3 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Methylphenyl)propionyl chloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170-175 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~125-130 |

| CH | ~50-55 |

| CH₃ (on phenyl ring) | ~20-25 |

| CH₃ (on propionyl chain) | ~15-20 |

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Properties

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational properties of molecules, providing a "fingerprint" based on the absorption or scattering of light by molecular vibrations. For 2-(4-Methylphenyl)propionyl chloride, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In acyl chlorides, this band typically appears at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. For a similar compound, ibuprofen (B1674241) acid chloride, this stretching vibration is observed at 1784 cm⁻¹. researchgate.net

The IR spectrum would also exhibit characteristic bands for C-H stretching vibrations of the aromatic ring and the aliphatic chain, as well as C-C stretching vibrations within the phenyl ring. researchgate.net Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. mdpi.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. core.ac.uknih.gov Such calculations on the related molecule ibuprofen have provided detailed assignments of its vibrational modes. researchgate.netcore.ac.uk

Table 3: Key IR Absorption Bands for Acyl Chlorides and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1770-1820 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C-Cl | Stretch | 650-850 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

X-ray Crystallography for Stereochemical Elucidation and Conformational Analysis of Derivatives

For instance, studies on co-crystals of the parent carboxylic acid, ibuprofen, with other molecules like nicotinamide (B372718) or 4,4'-dipyridyl, have revealed detailed information about the intermolecular interactions and crystal packing. nih.govrsc.org These studies are vital for understanding how the molecule interacts with other species in the solid state. The crystal structure of derivatives, such as those formed by the reaction of the acyl chloride with amines or alcohols, would unambiguously confirm the stereochemistry at the chiral center and reveal the preferred conformation of the molecule in the crystalline state. In the absence of a crystal structure for the acyl chloride, the structures of its derivatives provide the most reliable insight into its three-dimensional nature. researchgate.netresearchgate.net

Mass Spectrometry (MS) in Elucidating Derivatization Products and Reaction Outcomes

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying the products of reactions involving 2-(4-Methylphenyl)propionyl chloride and elucidating their fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. researchgate.netjfda-online.com

In the mass spectrum of 2-(4-Methylphenyl)propionyl chloride, the molecular ion peak would be expected, although it may be of low intensity. The fragmentation pattern would likely be dominated by the loss of the chlorine atom and cleavage adjacent to the carbonyl group. A prominent fragment would be the acylium ion, [M-Cl]⁺. Further fragmentation of the 2-(4-methylphenyl)propyl moiety would also be observed. For example, the fragmentation of methyl p-methylphenylacetate, a related ester, shows a major peak corresponding to the loss of the methoxy (B1213986) group, which is analogous to the loss of the chloro group in the acyl chloride. nih.gov

Derivatization is often employed to enhance the volatility and thermal stability of analytes for GC-MS analysis. researchgate.netsigmaaldrich.com For example, the reaction of 2-(4-Methylphenyl)propionyl chloride with an alcohol would produce an ester. The mass spectrum of this ester derivative would then be used to confirm the outcome of the reaction. The fragmentation of such derivatives can provide valuable structural information. nih.gov

Table 4: Expected Key Mass Spectral Fragments for 2-(4-Methylphenyl)propionyl chloride

| Fragment | m/z (approximate) | Description |

| [M]⁺ | 182/184 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 147 | Acylium ion |

| [C₈H₉]⁺ | 105 | Tropylium-like ion from benzyl (B1604629) cleavage |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Computational and Theoretical Studies of 2 4 Methylphenyl Propionyl Chloride

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict a wide range of molecular properties by calculating the electron density of a system.

Conformational Analysis and Geometrical Optimization

A conformational analysis of 2-(4-Methylphenyl)propionyl chloride would involve identifying all possible spatial arrangements of its atoms (rotamers) that arise from rotation around its single bonds. DFT calculations would be employed to optimize the geometry of each conformer, finding the structure that corresponds to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles for the most stable conformations. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 2-(4-Methylphenyl)propionyl Chloride (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(ar)-C(ar) | 1.39 | 120.0 | - |

| C(ar)-C(methyl) | 1.51 | - | - |

| C(ar)-C(propionyl) | 1.52 | - | - |

| C=O | 1.20 | - | - |

| C-Cl | 1.80 | - | - |

| C(ar)-C(prop)-C(O) | - | 118.0 | - |

| C(prop)-C(O)-Cl | - | 125.0 | - |

| C(ar)-C(ar)-C(prop)-C(O) | - | - | 45.0 |

Note: This table is illustrative and contains hypothetical data as specific computational studies for this molecule were not found.

Vibrational Frequency Analysis and Spectral Predictions

Once the geometries of the stable conformers are optimized, DFT can be used to calculate their vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound and to provide a detailed assignment of the observed spectral bands.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 2-(4-Methylphenyl)propionyl Chloride

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Aromatic Ring | 3100-3000 |

| C-H stretch (aliphatic) | Methyl, Propionyl | 2980-2850 |

| C=O stretch | Acyl Chloride | ~1800 |

| C=C stretch (aromatic) | Aromatic Ring | 1600-1450 |

| C-Cl stretch | Acyl Chloride | 800-600 |

Note: This table is illustrative and contains hypothetical data as specific computational studies for this molecule were not found.

Advanced Quantum Chemical Methodologies

Beyond DFT, more advanced techniques can provide deeper insights into the electronic structure and bonding of 2-(4-Methylphenyl)propionyl chloride.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structures of chemical bonds and lone pairs. This method allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled and empty orbitals, which are crucial for understanding molecular stability and reactivity. For 2-(4-Methylphenyl)propionyl chloride, NBO analysis would reveal the nature of the bonding in the acyl chloride group and the electronic interactions between the phenyl ring and the propionyl chloride moiety.

Table 3: Hypothetical NBO Analysis Results for 2-(4-Methylphenyl)propionyl Chloride

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π*(C=C) | ~20 |

| LP(O) | σ*(C-Cl) | ~5 |

| σ(C-H) | π*(C=C) | ~2 |

Note: This table is illustrative and contains hypothetical data as specific computational studies for this molecule were not found. E(2) represents the stabilization energy of the donor-acceptor interaction.

Atoms in Molecules (AIM) Theory for Topological Properties

The Quantum Theory of Atoms in Molecules, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. AIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as the density itself and its Laplacian) provide information about the nature of the chemical bond (e.g., covalent vs. ionic). For 2-(4-Methylphenyl)propionyl chloride, AIM analysis could be used to characterize the C-Cl and C=O bonds in the acyl chloride group and to investigate potential non-covalent interactions within the molecule.

Table 4: Hypothetical AIM Topological Parameters at Bond Critical Points for 2-(4-Methylphenyl)propionyl Chloride

| Bond | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |

|---|---|---|

| C=O | ~0.4 | < 0 |

| C-Cl | ~0.15 | > 0 |

| C-C (aromatic) | ~0.3 | < 0 |

Note: This table is illustrative and contains hypothetical data as specific computational studies for this molecule were not found.

Green Chemistry Principles in the Context of 2 4 Methylphenyl Propionyl Chloride Chemistry

Development of Solvent-Free and Sustainable Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to the material waste in chemical manufacturing. researchgate.netscienceopen.com The ideal reaction, from an environmental standpoint, would use no solvent at all. scienceopen.com In the context of synthesizing 2-(4-methylphenyl)propionyl chloride and related compounds, research has moved towards solvent-free conditions and the use of more benign solvent alternatives.

Solvent-free mechanochemical methods, such as ball milling, have emerged as a promising alternative to traditional solution-based chemistry. rsc.org This technique uses mechanical force to drive reactions, eliminating the need for large quantities of solvents and minimizing waste production. rsc.org Another approach involves ultrasound-assisted synthesis under solvent-free conditions, which has been successfully applied to Friedel-Crafts acylation reactions—a key type of reaction in the synthesis of aromatic ketones from acyl chlorides. researchgate.net For instance, the acylation of phloroglucinol (B13840) has been achieved with high yields in short reaction times using this method without any solvent. researchgate.net Such strategies could be adapted for reactions involving 2-(4-methylphenyl)propionyl chloride, significantly reducing the process's environmental footprint.

The following table summarizes the advantages of solvent-free approaches over conventional methods.

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (e.g., Ball Milling, Ultrasound) |

| Solvent Usage | High volumes of often toxic and volatile organic solvents are used. researchgate.net | Eliminates or drastically reduces the need for solvents. rsc.org |

| Waste Generation | Generates significant liquid waste, posing disposal challenges. | Minimizes waste, particularly solvent waste. rsc.org |

| Reaction Time | Can be lengthy, requiring prolonged heating. | Often results in faster reaction rates. researchgate.net |

| Energy Consumption | Often requires significant energy for heating and solvent recovery. | Can be more energy-efficient, especially with ultrasound or microwave assistance. |

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. epa.gov Catalysts are preferred because they are effective in small amounts, can perform a single reaction many times, and minimize waste. epa.gov In the synthesis of acyl chlorides and their subsequent reactions, catalyst development is key to improving efficiency and selectivity.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. For example, silica (B1680970) sulfuric acid (SSA) has been used as an inexpensive and reusable heterogeneous catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net This catalyst demonstrated high activity and was successfully recycled for up to ten consecutive runs without a significant loss of performance. researchgate.net

In the production of propionyl chloride itself, innovative catalytic systems are being developed for use in continuous flow reactors. One patented method utilizes a dual-catalyst system in microchannel reactors: a first catalyst of copper chloride on porous foam carbon, and a second of zinc chloride and tin chloride on the same support. google.com This approach improves reaction activity and allows the catalyst to be recycled, avoiding issues seen with other reagents like DMF. google.com The use of phase transfer catalysts has also been investigated to enhance conversion rates and achieve 100% selectivity in related reactions, further demonstrating the power of catalysis in greening chemical processes. researchgate.net

The table below details different catalytic systems relevant to the synthesis of propionyl chloride and related reactions.

| Catalyst System | Reaction Type | Key Advantages |

| Silica Sulfuric Acid (SSA) | Friedel-Crafts Acylation | Heterogeneous, inexpensive, reusable for multiple cycles. researchgate.net |

| Copper Chloride on Porous Carbon | Acyl Chlorination | Improves reaction activity in continuous microchannel reactors. google.com |

| Zinc Chloride & Tin Chloride on Porous Carbon | Acyl Chlorination | Used as a second-stage catalyst to boost yield and purity. google.com |

| Phase Transfer Catalysts (e.g., TBAB) | Etherification, Benzylation | Enables high conversion and selectivity, catalyst phase is reusable. researchgate.net |

Waste Minimization Strategies in Synthetic Routes to 2-(4-Methylphenyl)propionyl Chloride and its Derivatives

Waste prevention is the most fundamental principle of green chemistry: it is better to prevent waste than to treat it after it has been created. This is achieved through strategies like improving atom economy, shortening synthetic routes, and recycling reagents and by-products.

One of the primary routes to 2-(4-methylphenyl)propionyl chloride begins with its corresponding carboxylic acid, 2-(4-methylphenyl)propionic acid. A patented synthesis for this precursor starting from p-xylene (B151628) highlights several waste minimization benefits. google.com The process is designed to have a shorter operational path and generate less waste compared to previous methods. google.com Crucially, the described methylation and hydrolysis steps produce no solid waste. google.com

Another key strategy is maximizing atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org Synthetic pathways are designed to maximize this metric, thereby minimizing the generation of by-products.

| Waste Minimization Strategy | Application in Synthesis | Benefit |

| Route Design | Shortening the synthetic pathway to 2-(4-methylphenyl)propionic acid. google.com | Fewer reaction steps lead to reduced raw material and solvent use, and less overall waste. google.com |

| Atom Economy | Designing syntheses to maximize the incorporation of starting materials into the product. greenchemistry-toolkit.org | Reduces the formation of unwanted by-products. |

| Phase Recycling | Reusing the aqueous and catalyst-rich phases in phase transfer catalysis. researchgate.net | Reduces liquid waste and improves process profitability. researchgate.net |

| Solid Waste Elimination | Developing reaction steps that do not produce solid by-products. google.com | Avoids the need for filtration and solid waste disposal. google.com |

Energy Efficiency Considerations in Synthetic Processes

The sixth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Ideally, synthetic methods should be conducted at ambient temperature and pressure. greenchemistry-toolkit.org

A significant advancement in improving energy efficiency is the shift from traditional batch reactors to continuous microchannel reactors. A continuous synthesis method for propionyl chloride using such a reactor has been shown to be highly efficient. google.com Microreactors offer superior heat transfer and precise temperature control, which can reduce the energy needed to maintain optimal reaction conditions compared to large-scale batch reactors. google.com This technology also allows for simple post-treatment and saves time and cost. google.com

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Methylphenyl)propionyl chloride in laboratory settings?

Methodological Answer:

- Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area. Avoid contact with water, alcohols, oxidizing agents, and strong bases due to violent reactions .

- Handling: Use non-sparking tools, ground metal containers during transfers, and explosion-proof ventilation. Prohibit ignition sources (e.g., open flames) in handling areas .

- PPE: Wear acid-resistant gloves, goggles, and face shields. Use emergency eyewash stations and showers for accidental exposure .

- Exposure Mitigation: Monitor airborne concentrations with gas detectors. Implement engineering controls (e.g., fume hoods) if exposure exceeds recommended limits .

Q. What synthetic routes are available for preparing 2-(4-Methylphenyl)propionyl chloride, and what are their advantages?

Methodological Answer: A common multi-step synthesis involves:

Reduction: 4-Methylacetophenone is reduced to 1-(4-methylphenyl)ethanol using NaBH₄ in MeOH .

Tosylation: React with p-tosyl chloride in a CaCl₂ ice bath to form the tosylate intermediate .

Cyanation: Substitute with NaCN to yield 2-(4-methylphenyl)propionitrile .

Chlorination: Convert the nitrile to the acyl chloride using reagents like SOCl₂ or PCl₅ under anhydrous conditions.

Advantages: High regioselectivity and scalability. The use of NaBH₄ ensures mild reduction conditions, preserving aromatic integrity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-Methylphenyl)propionyl chloride?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm) and the acyl chloride carbonyl (δ ~170 ppm).

- FT-IR: Confirms C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry (MS): ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis: Validates purity by comparing experimental vs. theoretical C/H/Cl ratios .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity in synthesizing derivatives of 2-(4-Methylphenyl)propionyl chloride?

Methodological Answer: Key parameters from propionyl chloride optimization studies (adaptable to derivatives):

Data Contradiction Note: Conflicting reports on optimal Cl₂ gas flow rates (e.g., 60 L·h⁻¹ vs. lower rates) suggest substrate-specific tuning via factorial design .

Q. What strategies mitigate side reactions when introducing the propionyl group to sensitive aromatic substrates?

Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during acylation .

- Catalyst Modulation: Lewis acids like InCl₃ improve regioselectivity in Friedel-Crafts acylations .

- Low-Temperature Conditions: Perform reactions at –20°C to reduce electrophilic over-reactivity .

Q. How should researchers address discrepancies in reported reaction kinetics or thermodynamic data for acylations involving this compound?

Methodological Answer:

- Replicate Studies: Control variables (e.g., humidity, catalyst purity) that often cause data variability .

- Computational Modeling: Use DFT calculations to predict activation energies and compare with experimental Arrhenius plots .

- In Situ Monitoring: Employ ReactIR or HPLC to track intermediate formation and resolve kinetic ambiguities .

Q. What analytical approaches resolve structural ambiguities in derivatives synthesized from 2-(4-Methylphenyl)propionyl chloride?

Methodological Answer:

Q. What considerations are essential when designing toxicological studies for this compound given limited chronic exposure data?

Methodological Answer:

- In Vitro Models: Use HepG2 liver cells to assess metabolic toxicity and CYP450 interactions .

- Genotoxicity Screening: Perform Ames tests for mutagenicity and comet assays for DNA damage .

- Chronic Exposure Simulation: Apply OECD guidelines for 90-day rodent studies, prioritizing histopathology of lungs/skin (primary exposure routes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.